molecular formula C7H7BrIN B1527711 4-Bromo-2-iodo-6-methylaniline CAS No. 922170-67-0

4-Bromo-2-iodo-6-methylaniline

Cat. No.: B1527711
CAS No.: 922170-67-0
M. Wt: 311.95 g/mol
InChI Key: QBRVKTCCYSLHTO-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylaniline is an organic compound with the molecular formula C7H7BrIN. It is a derivative of aniline, featuring bromine and iodine atoms on the benzene ring along with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Iodination: The compound can be synthesized by sequentially brominating and iodinating aniline derivatives. For instance, starting with 4-methylaniline, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, followed by iodination using iodine and oxidizing agents.

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled reactions involving halogenation of aniline derivatives under specific conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the bromine and iodine atoms can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin chloride (SnCl2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitro derivatives, such as 4-bromo-2-iodo-6-methylnitrobenzene.

  • Reduction: Reduced amines, such as 4-bromo-2-iodo-6-methylbenzylamine.

  • Substitution: Substituted benzene derivatives, such as 4-chloro-2-iodo-6-methylaniline.

Scientific Research Applications

4-Bromo-2-iodo-6-methylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated anilines on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-iodo-6-methylaniline exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

  • Pathways Involved: It may affect signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-Bromo-2-iodo-6-methylaniline is unique due to its specific combination of halogen atoms and a methyl group on the benzene ring. Similar compounds include:

  • 4-Bromo-2-iodoaniline: Lacks the methyl group.

  • 4-Bromo-N,N-dimethylaniline: Contains two methyl groups on the nitrogen atom instead of the iodine atom.

  • 4-Bromo-2-iodobenzene: Lacks the amino group.

Biological Activity

4-Bromo-2-iodo-6-methylaniline is an organic compound with the molecular formula C7_7H7_7BrIN, classified as a halogenated aniline derivative. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activity and applications in drug development.

The compound is synthesized through a series of halogenation reactions involving aniline derivatives. The typical synthetic route includes:

  • Bromination : Using bromine in the presence of a catalyst such as iron(III) bromide.
  • Iodination : Following bromination, iodine is introduced using oxidizing agents.

These reactions yield this compound, which serves as a precursor for more complex organic molecules and has applications in dye and pigment production.

This compound exerts its biological effects through interactions with various molecular targets:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing biochemical pathways.
  • Signaling Pathways : It can affect cell signaling pathways related to growth, differentiation, and apoptosis, suggesting potential therapeutic roles in cancer and other diseases.

Antimicrobial Activity

Recent studies have demonstrated that halogenated anilines, including this compound, exhibit varying degrees of antimicrobial activity. For instance, the compound has been tested against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The MIC values for this compound are comparable to those of established antibiotics like ciprofloxacin .
Bacterial StrainMIC (µg/mL)
E. coli0.008
K. pneumoniae0.03
P. aeruginosa0.125

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50_{50} values indicating its potential as an anti-cancer agent:

  • IC50_{50} values vary across different cell lines, suggesting selective toxicity that could be exploited for therapeutic purposes.
Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.1
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)7.4

Case Studies

  • Study on Antimicrobial Resistance : A study assessed the effectiveness of this compound against fluoroquinolone-resistant strains of Pseudomonas aeruginosa. Results indicated that while resistance was present, the compound retained some level of activity compared to traditional antibiotics .
  • Cancer Cell Line Testing : Research conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly at low concentrations, highlighting its potential as a lead compound for further drug development .

Properties

IUPAC Name

4-bromo-2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRVKTCCYSLHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728859
Record name 4-Bromo-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922170-67-0
Record name 4-Bromo-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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